

# what is the structure of 2-hydroxymuconic semialdehyde

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## Compound of Interest

Compound Name: *2-Hydroxymuconic semialdehyde*

Cat. No.: *B1238863*

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An In-depth Technical Guide on the Structure and Function of **2-Hydroxymuconic Semialdehyde**

## Introduction

**2-Hydroxymuconic semialdehyde** (2-HMS) is a pivotal intermediate in the microbial catabolism of aromatic compounds. As a product of the meta-cleavage pathway, its unique chemical structure makes it a versatile precursor in organic synthesis, yet also contributes to its inherent instability. This guide provides a comprehensive overview of the structure, biochemical role, and experimental considerations of 2-HMS for researchers in biochemistry, microbiology, and drug development.

## Chemical Structure and Properties

**2-Hydroxymuconic semialdehyde** is an unsaturated aliphatic acid containing aldehyde, carboxylic acid, and hydroxyl functional groups. Its chemical formula is  $C_6H_6O_4$ , and it has a molar mass of  $142.110\text{ g}\cdot\text{mol}^{-1}$ <sup>[1]</sup>. The IUPAC name for this compound is (2Z,4E)-2-Hydroxy-6-oxohexa-2,4-dienoic acid<sup>[1]</sup>. The presence of multiple reactive groups renders the molecule chemically unstable and susceptible to oxidation upon air exposure<sup>[2]</sup>.

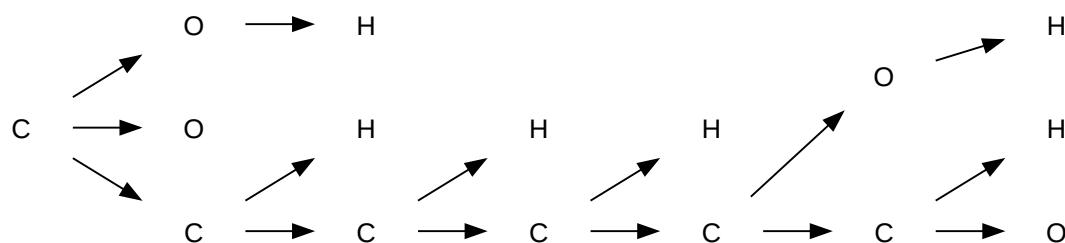


Figure 1: Chemical Structure of 2-Hydroxymuconic Semialdehyde

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Figure 1: Chemical structure of **2-hydroxymuconic semialdehyde**.

## Biological Significance: The Meta-Cleavage Pathway

2-HMS is a key metabolite in the meta-cleavage pathway, a major route for the aerobic degradation of aromatic compounds like catechol in bacteria[3][4]. This pathway is initiated by the ring-opening of catechol, catalyzed by the extradiol dioxygenase, catechol 2,3-dioxygenase (C23O), which incorporates molecular oxygen to yield the linear, yellow-colored 2-HMS product[1][4].

Following its formation, 2-HMS can be channeled into two main metabolic routes:

- Dehydrogenative Route: 2-HMS is oxidized by NAD(P)<sup>+</sup>-dependent **2-hydroxymuconic semialdehyde** dehydrogenase (HMSD) to 2-hydroxymuconate, which is further metabolized to pyruvate and acetaldehyde[3][5][6].
- Hydrolytic Route: 2-HMS is hydrolyzed by 2-hydroxymuconate-semialdehyde hydrolase (HMSH) to formate and 2-oxopent-4-enoate[1][7].

The pathway is a critical component of bioremediation processes, enabling microorganisms to utilize environmental pollutants such as toluene, naphthalene, and phenol as carbon and energy sources[2][8].

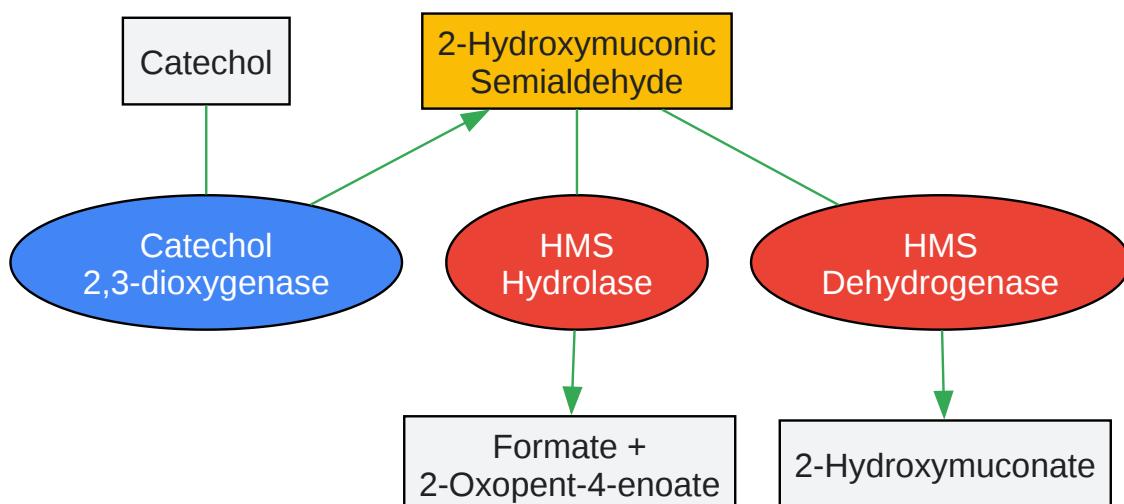


Figure 2: The Meta-Cleavage Pathway of Catechol

[Click to download full resolution via product page](#)Figure 2: Simplified diagram of the *meta*-cleavage pathway for catechol.

## Quantitative Data

The enzymatic reactions involving 2-HMS have been characterized, providing key quantitative data for understanding pathway kinetics. The following table summarizes the kinetic parameters for 2-hydroxymuconate semialdehyde dehydrogenase (Nahl) from *Pseudomonas putida* G7.

| Enzyme  | Substrate                      | KM ( $\mu$ M) | kcat ( $s^{-1}$ ) | Source Organism              | Reference |
|---|--------------------------------|---------------|-------------------|------------------------------|-----------|
| 2-Hydroxymuconate Semialdehyde Dehydrogenase (Nahl) | 2-Hydroxymuconate Semialdehyde | $1.3 \pm 0.3$ | 0.9               | <i>Pseudomonas putida</i> G7 | [5]       |

## Experimental Protocols

# Enzymatic Synthesis of 2-Hydroxymuconic Semialdehyde

Due to its instability, 2-HMS is typically generated enzymatically immediately before use or stabilized for storage.

**Objective:** To synthesize 2-HMS from catechol using catechol-2,3-dioxygenase (C23O).

## Materials:

- Catechol solution (e.g., 200 mg in 30 mL of 20 mM sodium phosphate buffer, pH 7.5)[5]
- Purified or partially purified C23O enzyme (e.g., 11.5 mg/mL)[5]
- Pure oxygen gas
- 1 M NaOH for pH adjustment
- Reaction vessel with stirring capability

## Methodology:

- Dissolve catechol in the sodium phosphate buffer within the reaction vessel.
- Initiate the reaction by adding an aliquot of the C23O enzyme solution (e.g., 100  $\mu$ L) to the catechol mixture[5].
- Gently bubble pure oxygen gas through the stirring reaction mixture to enhance enzyme activity[5].
- Monitor the reaction progress. The formation of the yellow-colored 2-HMS can be observed visually and quantified spectrophotometrically.
- To drive the reaction, add subsequent aliquots of C23O (e.g., 50  $\mu$ L) every 15 minutes as needed[5].
- Maintain the pH of the reaction between 7.3 and 7.6 by adding small volumes of 1 M NaOH[5].

- The resulting solution contains 2-HMS, which should be used promptly.

## Stabilization and Purification via Bisulfite Adduct Formation

For longer-term storage, the highly reactive aldehyde group of 2-HMS can be protected by forming a stable bisulfite adduct[9][10].

Objective: To stabilize and purify 2-HMS from a reaction mixture.

Materials:

- Crude 2-HMS solution from enzymatic synthesis
- Saturated sodium bisulfite ( $\text{NaHSO}_3$ ) solution
- Sodium hydroxide ( $\text{NaOH}$ ) solution (e.g., 3 M) for recovery

Methodology:

- Adduct Formation: To the crude 2-HMS solution, add a saturated solution of  $\text{NaHSO}_3$ . A white, crystalline precipitate of the 2-HMS-bisulfite adduct will form[9][10].
- Purification: The adduct can be purified by simple recrystallization.
- Storage: The dried adduct is significantly more stable than 2-HMS and can be stored[9].
- Recovery: To recover 2-HMS when needed, dissolve the adduct and treat it with a  $\text{NaOH}$  solution (e.g., incubation with 3 M  $\text{NaOH}$  at 50°C for 2-5 minutes). This reverses the reaction, liberating the free 2-HMS[9][10].

## Characterization

- $^1\text{H}$  NMR Spectroscopy: Nuclear Magnetic Resonance can be used to confirm the structure. In deuterated methanol, the isolated compound may appear as a cyclic acetal, while in an aqueous buffer at neutral or alkaline pH, the ring-opened form of 2-HMS is present[5].

- Spectrophotometry: The concentration of 2-HMS can be monitored by its characteristic absorbance. For instance, the activity of **2-hydroxymuconic semialdehyde** dehydrogenase can be assayed by observing the NAD-dependent decrease in absorbance at 375 nm, which corresponds to the consumption of 2-HMS[8].

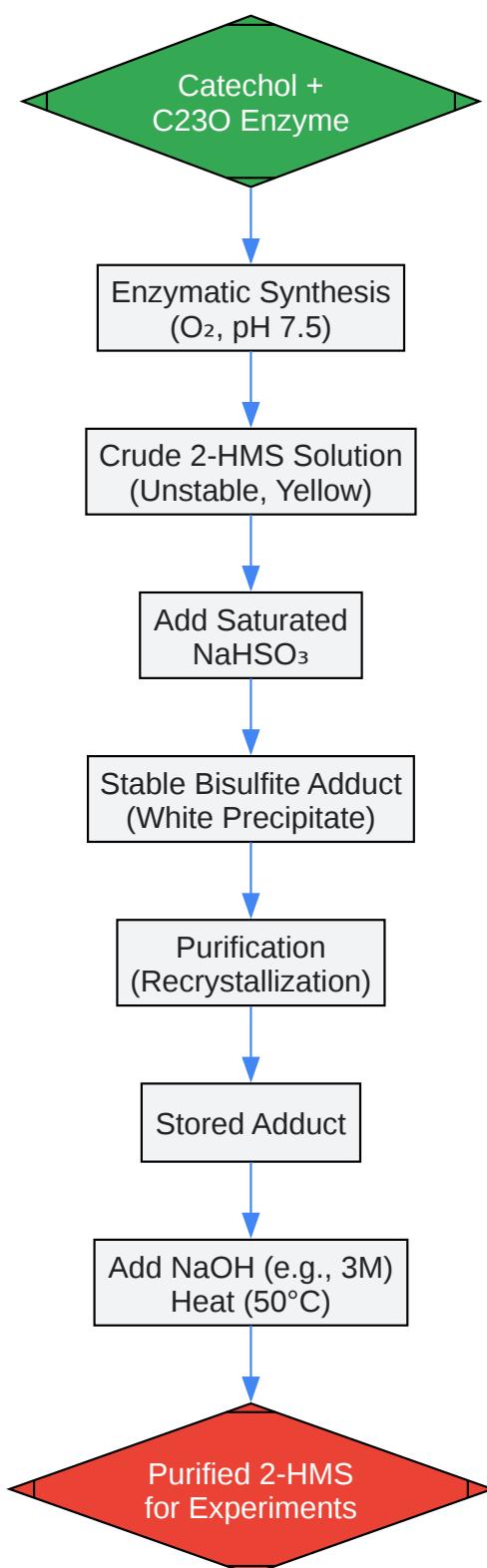


Figure 3: Experimental Workflow for 2-HMS Synthesis and Stabilization

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